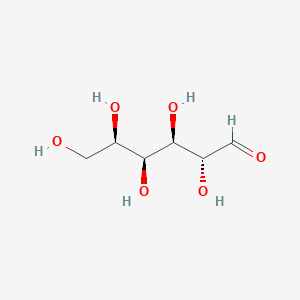

D-Gulose

Beschreibung

Eigenschaften

CAS-Nummer |

4205-23-6 |

|---|---|

Molekularformel |

C6H12O6 |

Molekulargewicht |

180.16 g/mol |

IUPAC-Name |

(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI-Schlüssel |

WQZGKKKJIJFFOK-CBPJZXOFSA-N |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Andere CAS-Nummern |

19163-87-2 |

Synonyme |

gulose gulose, (D)-isomer gulose, (L)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical Architecture of D-Gulose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of D-Gulose, a rare aldohexose sugar. As an epimer of D-galactose (at C3) and D-idose (at C4), understanding its unique stereochemistry is crucial for applications in glycobiology and drug design. This document outlines its structural representations, physicochemical properties, and the experimental protocols essential for its characterization.

Chemical Structure of this compound

This compound, with the molecular formula C₆H₁₂O₆, exists in equilibrium between an open-chain form and cyclic hemiacetal forms.[1] The open-chain structure is best represented by a Fischer projection, while the more prevalent cyclic forms are depicted using Haworth and chair conformations.

Linear Form: Fischer Projection

The Fischer projection illustrates the linear structure of this compound, defining its stereochemistry. The "D" designation indicates that the hydroxyl group on the chiral carbon furthest from the aldehyde group (C5) is positioned on the right side. The specific stereochemistry for this compound is characterized by the orientation of hydroxyl groups at C2 (right), C3 (left), C4 (right), and C5 (right).

Cyclic Forms: Haworth Projections

In aqueous solutions, this compound predominantly exists in a six-membered ring structure known as a pyranose. This cyclization occurs via an intramolecular nucleophilic attack of the hydroxyl group at C5 on the aldehyde carbon (C1), forming a hemiacetal. This creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α-D-gulopyranose and β-D-gulopyranose.

In the Haworth projection, hydroxyl groups that are on the right in the Fischer projection are drawn pointing down, while those on the left are drawn pointing up. For the anomeric carbon (C1), the α-anomer has the hydroxyl group pointing down (trans to the CH₂OH group), and the β-anomer has it pointing up (cis to the CH₂OH group).

Conformational Isomers: Chair Conformations

The six-membered pyranose ring is not planar and adopts a more stable, low-energy chair conformation. In this representation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The β-anomer is generally more stable if it allows for a greater number of bulky substituents (like -OH and -CH₂OH) to occupy equatorial positions, minimizing steric hindrance.

Physicochemical Properties

Quantitative data for this compound is essential for its identification, purification, and use in various applications.

| Property | Value | Citation |

| Molecular Formula | C₆H₁₂O₆ | [1][2] |

| Molar Mass | 180.16 g/mol | [1][2] |

| CAS Number | 4205-23-6 | |

| Melting Point | 129-131 °C | |

| Appearance | Syrup or White to Off-White solid | |

| Solubility | Slightly soluble in DMSO and water | |

| Specific Rotation [α] | -23° (c=2 in water) |

Note: Specific rotation data is often variable based on equilibrium conditions (mutarotation). The value provided is a representative literature value.

Experimental Protocols for Characterization

The structural elucidation and purity assessment of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the separation and quantification of monosaccharides.

Methodology:

-

Sample Preparation:

-

If this compound is part of a polysaccharide, perform acid hydrolysis (e.g., using 2M trifluoroacetic acid at 110°C for 4 hours) to release the monosaccharide.

-

Neutralize the hydrolysate with a suitable base (e.g., NaOH).

-

For enhanced UV detection and separation, derivatize the sample with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP). This involves incubating the dried sample with PMP in a methanol/NaOH solution at 70°C, followed by neutralization and extraction.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for PMP-derivatized sugars. For underivatized sugars, an amino-bonded or HILIC column is effective.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is typically employed.

-

Detection: UV detection (e.g., at 250 nm) for PMP-derivatized samples or a Refractive Index (RI) detector for underivatized samples.

-

Quantification: Run a calibration curve with a this compound standard of known concentrations to quantify the amount in the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including the stereochemistry of sugars.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent, typically deuterium oxide (D₂O).

-

Lyophilize the sample from D₂O two to three times to exchange labile hydroxyl protons with deuterium, simplifying the resulting ¹H spectrum.

-

-

Data Acquisition:

-

1D ¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H-1) of the α and β forms typically resonate in a distinct downfield region (δ 4.5-5.5 ppm).

-

1D ¹³C NMR: Shows a signal for each unique carbon atom, providing information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and confirming the connectivity and stereochemistry.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to confirm the overall structure and linkage in more complex carbohydrates.

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the identity of the sugar.

Methodology:

-

Sample Preparation & Ionization:

-

The sample can be introduced directly via infusion or as the eluent from an HPLC or GC system (after derivatization to increase volatility for GC).

-

Common ionization techniques include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

-

Analysis:

-

Full Scan MS: Determines the molecular weight of this compound. The instrument will detect the [M+H]⁺, [M+Na]⁺, or other adduct ions, confirming the mass of 180.16 g/mol .

-

Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the sugar's structure and can help distinguish it from its isomers.

-

Experimental and Analytical Workflow

The characterization of this compound, whether as a pure compound or as a constituent of a larger molecule, follows a logical workflow from preparation to structural confirmation.

References

The Enigmatic Aldohexose: A Technical Guide to the Natural Sources and Abundance of D-Gulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a C-3 epimer of D-galactose, is an aldohexose monosaccharide that remains one of the rarest sugars found in nature. Unlike its ubiquitous isomer D-glucose, this compound is not a primary component of mainstream metabolic or structural pathways in most organisms. However, its confirmed presence in select archaea, bacteria, and green algae has sparked interest in its potential biological roles and applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, collates the limited available data on its abundance, and presents detailed experimental protocols for its isolation and quantification. The guide also addresses the current knowledge gap regarding this compound-specific signaling pathways and proposes a general workflow for its analysis in biological matrices.

Natural Sources of this compound

The occurrence of this compound in the natural world is sporadic and typically confined to specific structural polysaccharides of certain microorganisms and algae. It is not found as a free monosaccharide in significant quantities.

Archaea

This compound has been identified as a component of the cell envelope in some archaea. The unique cell walls of these organisms, which lack peptidoglycan, are often composed of complex glycoproteins and polysaccharides where rare sugars like this compound can be found. However, the specific species of archaea containing this compound and the quantitative abundance are not well-documented in publicly available literature.

Bacteria

Certain bacterial species incorporate this compound into their exopolysaccharides (EPS) and cell wall components. These polysaccharides play roles in biofilm formation, protection from environmental stress, and interaction with host organisms. For instance, this compound has been reported in the capsular polysaccharide of Caulobacter crescentus.

Green Algae

The cell walls of some species of green algae (Chlorophyta) are known to contain this compound as a constituent of their complex polysaccharides. Algal cell walls are structurally diverse, and the presence of rare sugars like this compound contributes to this complexity.

Quantitative Abundance of this compound

Quantitative data on the natural abundance of this compound is exceptionally scarce. Most studies focus on the identification of its presence rather than its precise quantification. The table below summarizes the current, limited understanding. Researchers are encouraged to perform their own quantitative analyses on organisms of interest.

| Natural Source Category | Specific Organism (Example) | Location | Reported Abundance | Citation |

| Bacteria | Caulobacter crescentus | Capsular Polysaccharide | Present, but quantitative data not specified | [1] |

| Green Algae | Tetraselmis striata | Cell Wall Polysaccharides | Present, but quantitative data not specified |

Note: The lack of specific quantitative data highlights a significant research gap in the field of glycobiology.

Experimental Protocols for the Isolation and Quantification of this compound

Due to its rarity, there are no standardized protocols specifically for this compound. However, established methods for monosaccharide analysis can be adapted. The following protocols provide a general framework for researchers.

General Workflow for this compound Analysis

The overall process for determining the presence and quantity of this compound in a biological sample involves the hydrolysis of polysaccharides, followed by chromatographic separation and detection of the resulting monosaccharides.

Protocol 1: Acid Hydrolysis of Polysaccharides

This protocol describes the liberation of monosaccharides from polysaccharide chains.

Materials:

-

Lyophilized biological material (e.g., bacterial exopolysaccharides, isolated algal cell walls)

-

2 M Trifluoroacetic acid (TFA)

-

Nitrogen gas supply

-

Heating block or oven at 100°C

-

Centrifuge

-

SpeedVac or rotary evaporator

Procedure:

-

Weigh approximately 5-10 mg of the lyophilized sample into a screw-cap reaction tube.

-

Add 1 mL of 2 M TFA to the tube.

-

Flush the tube with nitrogen gas to displace air, then seal it tightly.

-

Heat the sample at 100°C for 4 hours to hydrolyze the polysaccharides.

-

Allow the tube to cool to room temperature.

-

Centrifuge the tube at 10,000 x g for 10 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant containing the monosaccharides to a new tube.

-

Evaporate the TFA from the supernatant using a SpeedVac or by drying under a stream of nitrogen.

-

Resuspend the dried monosaccharide pellet in a known volume of ultrapure water (e.g., 500 µL) for subsequent analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the separation and quantification of neutral monosaccharides.

Instrumentation and Columns:

-

HPLC system with a Refractive Index Detector (RID) or a Pulsed Amperometric Detector (PAD).

-

A carbohydrate analysis column, such as an amine-bonded column or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87P).

Reagents:

-

Ultrapure water (for mobile phase)

-

Acetonitrile (HPLC grade)

-

This compound standard of known concentration

-

Other monosaccharide standards (glucose, galactose, mannose, etc.) for comparison

Procedure:

-

Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) to generate a calibration curve.

-

Prepare the mobile phase according to the column manufacturer's recommendations (e.g., 80:20 acetonitrile:water for an amine column, or ultrapure water for a ligand-exchange column).

-

Set up the HPLC system with the appropriate column and detector parameters. For a ligand-exchange column, the column temperature is typically maintained at 80-85°C.

-

Inject the prepared standards to generate a calibration curve based on peak area versus concentration.

-

Inject the hydrolyzed sample from Protocol 3.2.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.

-

Express the abundance of this compound as a weight percentage of the initial dry weight of the biological material.

Protocol 3: Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher sensitivity and structural confirmation. Monosaccharides must be derivatized to become volatile.

Materials:

-

Hydrolyzed monosaccharide sample

-

Derivatization reagents (e.g., hydroxylamine hydrochloride in pyridine, followed by acetic anhydride for aldononitrile acetate derivatives)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Procedure:

-

Derivatization:

-

Transfer a known volume of the hydrolyzed sample to a reaction vial and dry it completely.

-

Add 100 µL of 2% (w/v) hydroxylamine hydrochloride in pyridine.

-

Heat at 90°C for 30 minutes.

-

Cool to room temperature and add 100 µL of acetic anhydride.

-

Heat at 90°C for another 30 minutes.

-

-

Extraction:

-

After cooling, add 1 mL of ethyl acetate and 1 mL of water.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate layer containing the derivatized monosaccharides to a new tube.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of the different monosaccharide derivatives (e.g., initial temperature of 150°C, ramp to 250°C).

-

Identify the this compound derivative peak based on its retention time and mass spectrum compared to a derivatized this compound standard.

-

Quantify using a calibration curve generated from derivatized this compound standards.

-

Signaling Pathways

Currently, there is a significant lack of information regarding specific signaling pathways that are triggered by or involve this compound. The vast majority of research on sugar signaling focuses on D-glucose and its central role in metabolism and cellular regulation.

It is plausible that in organisms that utilize this compound, it may be metabolized through a series of enzymatic reactions to enter central carbon metabolism, potentially at the level of hexose phosphates. Any signaling role would likely be downstream of these metabolic events. The diagram below illustrates a hypothetical entry point for this compound into the well-established glucose signaling cascade, assuming it can be converted to a common intermediate.

Further research is imperative to elucidate whether this compound has any direct signaling roles or if its effects are solely mediated through its conversion to other metabolites.

Conclusion and Future Directions

This compound remains an enigmatic sugar due to its low natural abundance and the limited understanding of its biological functions. This guide provides a summary of its known sources and presents adaptable protocols for its study. The significant gaps in quantitative data and the complete absence of known this compound-specific signaling pathways represent exciting opportunities for future research. Elucidating the biosynthesis, metabolism, and potential regulatory roles of this rare sugar could unveil novel biological pathways and open avenues for its application in biotechnology and medicine. The methodologies outlined herein provide a foundation for researchers to begin to unravel the mysteries of this compound.

References

The Enigmatic Role of D-Gulose: A Technical Guide for Researchers

Foreword: D-Gulose, an aldohexose and a C-3 and C-4 epimer of D-glucose, remains one of the less-explored monosaccharides in the vast landscape of glycobiology. Unlike its ubiquitous isomer, D-glucose, this compound is considered a "rare sugar" due to its limited presence in nature. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current, albeit limited, understanding of the biological role of this compound. This document will delve into its purported physiological effects, metabolic fate, and the experimental methodologies employed in its study, while also highlighting the significant gaps in our knowledge.

Physicochemical Properties of this compound

This compound is a water-soluble monosaccharide with the same chemical formula as glucose (C6H12O6) but with a different stereochemical configuration of its hydroxyl groups. This structural variance is the basis for its distinct biological properties.

| Property | Value | Reference |

| Molar Mass | 180.16 g/mol | N/A |

| Appearance | White crystalline solid | N/A |

| Solubility | Soluble in water | N/A |

Purported Biological Activities and Pharmacological Effects

While the natural biological role of this compound in organisms is not well-established, some studies and commercial sources suggest several pharmacological effects. It is crucial to note that many of these claims are not yet substantiated by extensive, peer-reviewed clinical or in-vivo research and should be approached with scientific rigor.

Effects on Blood Glucose and Insulin Levels

There are claims that this compound exhibits hypoglycemic and insulin-like effects. One commercial source suggests it has inhibitory properties on blood glucose levels and could be an alternative to insulin injections for Type 1 diabetes patients[1]. However, at present, there is a lack of robust, publicly available scientific literature to validate these claims. Further investigation is warranted to explore these potential anti-diabetic properties.

Angiogenic and Anti-Cancer Potential

This compound has been reported to possess potent angiogenic effects, increasing the proliferation of pluripotent cells and the expression of growth factor β1[1]. Additionally, potential anti-cancer effects have been suggested, with one study indicating that it can inhibit nitrate reductase activity in tumor cells and decrease xanthine oxidase activity[1]. The primary research supporting these anti-cancer claims needs to be critically evaluated to understand the experimental context and the concentrations at which these effects were observed.

Metabolism of this compound

The metabolic fate of this compound in organisms is not well-documented. One source claims that this compound is metabolized in the liver, where it is converted into 5-deoxy-D-gluconic acid and subsequently into glucose, which can then be utilized for energy[1]. This proposed metabolic pathway is a critical area for future research to confirm and elucidate the enzymes and mechanisms involved.

Experimental Protocols

Synthesis and Purification of this compound

The scarcity of this compound in nature necessitates its synthesis for research purposes. Several chemical and enzymatic methods have been developed.

One documented method involves the use of immobilized L-rhamnose isomerase to produce this compound from D-sorbose.

Protocol:

-

Enzyme Immobilization: L-rhamnose isomerase is immobilized on a suitable support (e.g., chitosan beads) to allow for reuse and continuous production.

-

Substrate Preparation: A solution of D-sorbose is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Enzymatic Reaction: The D-sorbose solution is passed through a column packed with the immobilized L-rhamnose isomerase at a controlled temperature (e.g., 50°C).

-

Product Separation and Purification: The reaction mixture containing this compound, unreacted D-sorbose, and any byproducts is collected. This compound is then separated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) with an anion-exchange column.

-

Analysis: The purity of the final this compound product is confirmed using analytical techniques like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

The characterization and quantification of this compound rely on standard analytical techniques used in carbohydrate chemistry.

High-Performance Liquid Chromatography (HPLC):

-

Column: Anion-exchange columns (e.g., Hamilton RCX-10) are effective for separating monosaccharides.

-

Mobile Phase: An isocratic mobile phase, such as a dilute solution of sodium hydroxide (e.g., 18 mM NaOH), is typically used.

-

Detector: A refractive index (RI) detector is commonly employed for the detection of underivatized carbohydrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are essential for the structural elucidation of this compound and for confirming its stereochemistry. These techniques can distinguish this compound from its isomers based on the chemical shifts and coupling constants of the protons and carbons in the sugar ring.

Signaling Pathways

Currently, there is no established signaling pathway in which this compound is known to be a primary ligand or modulator. The claims of insulin-like effects suggest a potential interaction with the insulin signaling pathway, but this remains speculative and requires experimental validation. Researchers investigating these effects could explore the phosphorylation status of key proteins in the insulin signaling cascade, such as the insulin receptor (IR), IRS-1, Akt, and ERK, in response to this compound treatment in relevant cell lines (e.g., hepatocytes, adipocytes, or muscle cells).

Logical and Experimental Workflows

The following diagram illustrates a generalized workflow for the enzymatic synthesis and purification of this compound.

Caption: Workflow for the enzymatic synthesis of this compound from D-Sorbose.

Future Directions and Conclusion

The biological role of this compound remains a largely unexplored frontier in glycobiology. The tantalizing but unverified claims of its pharmacological effects on glucose metabolism, angiogenesis, and cancer cell proliferation present exciting avenues for future research. A concerted effort is needed to:

-

Validate the purported biological activities of this compound using rigorous, controlled in-vitro and in-vivo studies.

-

Elucidate the metabolic pathway of this compound in mammalian systems to understand its bioavailability and fate.

-

Investigate potential interactions with cellular signaling pathways , particularly the insulin signaling cascade.

-

Explore its natural occurrence to understand if it plays any physiological role in specific organisms or environments.

For researchers in drug development, this compound and its derivatives could represent a novel class of therapeutic agents if their biological activities are confirmed. This technical guide provides a foundation based on the currently available information, with the understanding that the field is ripe for new discoveries that could elevate this compound from a rare sugar to a molecule of significant biological and therapeutic importance.

References

D-Gulose CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Gulose, a rare aldohexose sugar. It covers its fundamental chemical properties, synthesis methodologies, and known biological activities, offering valuable insights for researchers in carbohydrate chemistry, drug discovery, and metabolic studies.

Core Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 4205-23-6 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol |

Synthesis of this compound

This compound is a rare sugar and is not abundant in nature. Consequently, its availability relies on synthetic methods, which can be broadly categorized into chemical and chemo-enzymatic approaches.

Chemo-enzymatic Synthesis from Lactitol

A notable method for this compound production involves the use of the disaccharide lactitol. This process leverages a microbial oxidation step followed by chemical reduction and hydrolysis. A strain of Agrobacterium tumefaciens (M31) is utilized to oxidize lactitol to 3-ketolactitol. The subsequent steps involve the chemical reduction of the keto-sugar and acid hydrolysis to yield this compound.

Experimental Protocol: Chemo-enzymatic Synthesis of this compound from Lactitol

This protocol is adapted from the methodology described for the preparation of this compound from lactitol.

1. Microbial Oxidation of Lactitol:

-

Microorganism: Agrobacterium tumefaciens strain M31.

-

Culture Medium: A mineral salt medium containing 1.0% lactitol as the sole carbon source, or Tryptic Soy Broth (TSB) medium with 1.0% sucrose for robust cell growth and activity.

-

Culture Conditions: For small-scale production, cultivate at 30°C with shaking at 60 rpm in an L-shaped tube. The reaction mixture should contain Na-K-phosphate buffer (pH 6.0), the washed cell suspension, and a 4.0% lactitol solution. For large-scale production, use a 15-L jar fermentor with shaking at 400 rpm.

-

Process: The M31 cells convert lactitol to 3-ketolactitol, which accumulates in the supernatant.

2. Chemical Reduction of 3-Ketolactitol:

-

Catalyst: Activated Raney nickel. To prepare the catalyst, steep 30g of Raney nickel in 300 mL of a 20% aqueous NaOH solution, heat at 80°C for 6 hours, and then wash with distilled water until the pH is 9.2.

-

Reaction Conditions: An aqueous solution of 3-ketolactitol (10% to 30% brix) is hydrogenated with the activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure.

-

Products: This reduction yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

3. Acid Hydrolysis:

-

Reagent: 0.5 N HCl solution.

-

Reaction Conditions: The reduction solution (brix 10%) is hydrolyzed at 80°C for 6 hours.

-

Products: The hydrolysis of the disaccharide mixture yields this compound, D-galactose, and D-sorbitol.

4. Purification of this compound:

-

Chromatography: The hydrolysate is applied to a high-performance liquid chromatography (HPLC) system for separation.

-

Fraction Collection and Crystallization: The fractions containing this compound are collected and concentrated to a brix value of approximately 85-90%. Ethanol (twice the volume of the syrup) is added, and the solution is mixed vigorously. The resulting crystals are dissolved in ultrapure water, then concentrated and crystallized at room temperature.

Caption: Chemo-enzymatic synthesis of this compound from lactitol.

Biological Activities of this compound

This compound has demonstrated several interesting biological activities, suggesting its potential for therapeutic applications.

-

Blood Glucose Regulation: this compound has been shown to have inhibitory properties on blood glucose levels and exhibits insulin-like effects.

-

Metabolism: It is metabolized in the liver to 5-deoxy-D-gluconic acid and subsequently to glucose.

-

Angiogenic Effects: this compound may possess potent angiogenic effects, as it has been observed to increase the proliferation of pluripotent cells and elevate the expression of growth factor β1.

-

Potential Anti-Cancer Effects: Preliminary findings suggest that this compound may have anti-cancer properties. It has been shown to inhibit nitrate reductase activity in tumor cells and decrease xanthine oxidase activity.

Signaling Pathways

Currently, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. Much of the research on sugar signaling focuses on D-Glucose and its analogues like D-Allose. Given that this compound exhibits insulin-like effects, it is plausible that it may interact with components of the insulin signaling pathway. However, the precise mechanisms of this interaction remain a subject for future investigation. Researchers interested in the potential signaling effects of this compound could explore its impact on key nodes of the insulin signaling cascade, such as the insulin receptor, IRS proteins, PI3K, and Akt.

Conclusion

This compound is a rare sugar with intriguing biological properties that warrant further investigation. The development of efficient synthetic routes is crucial for enabling more extensive research into its therapeutic potential. This guide provides a foundational understanding of this compound, from its basic chemical data to its synthesis and known biological effects, to support ongoing and future research endeavors in the scientific and drug development communities.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Gulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose is a rare aldohexose sugar that, while not as ubiquitous as its C-3 epimer D-glucose, is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the potential applications of this rare sugar. The guide summarizes available quantitative data, outlines synthesis methodologies, and illustrates the structural relationship of this compound to other relevant sugars.

Introduction

This compound (C₆H₁₂O₆) is a monosaccharide and a C-3 epimer of D-galactose.[1] As a rare sugar, it is not found in abundance in nature but has been identified in archaea, bacteria, and various eukaryotes.[1] Recent studies have highlighted its potential biological activities, including inhibitory effects on blood glucose levels, insulin-like properties, and potential angiogenic and anti-cancer effects, making it a molecule of interest for further investigation.[2][3] This guide consolidates the current understanding of the physicochemical characteristics of this compound.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | |

| Appearance | Crystalline solid (assumed) | - |

| Melting Point | 129-131 °C | |

| Boiling Point | 232.96 °C (rough estimate) | |

| Density | 1.2805 g/cm³ (rough estimate) | |

| Specific Rotation, [α]D | -20.4° | |

| Refractive Index | 1.5730 (estimate) | |

| Solubility | Data not available | - |

| Crystal Structure | Data not available | - |

Further research is required to definitively determine the solubility profile and crystal structure of this compound.

Chemical Properties of this compound

This compound, as a hexose, is expected to exhibit chemical reactivity typical of monosaccharides, including mutarotation in solution and participation in glycosylation reactions.

Anomers and Mutarotation

Like other aldoses, this compound is expected to exist in solution as an equilibrium mixture of its α and β anomers, as well as the open-chain form. This interconversion results in mutarotation, a change in the specific optical rotation over time until equilibrium is reached. The reported specific rotation of -20.4° is likely the equilibrium value. However, the specific rotations of the individual α-D-Gulose and β-D-Gulose anomers are not currently available in the literature.

Stability and Reactivity

Experimental Protocols: Synthesis of this compound

Detailed experimental protocols for the determination of all physical and chemical properties of this compound are not widely published. However, methods for its synthesis have been described.

Synthesis from D-Glucose

This compound can be synthesized from its common epimer, D-Glucose. This process typically involves multiple chemical steps to invert the stereochemistry at the C-3 position.

Preparation from Lactitol

A method for the preparation of this compound from the disaccharide lactitol has been reported. The general workflow involves the following key steps:

-

Microbial Oxidation: An M31 strain of Agrobacterium tumefaciens is used to convert lactitol to 3-ketolactitol.

-

Chemical Reduction: The resulting keto-sugar is reduced via chemical hydrogenation.

-

Acid Hydrolysis: The product is then hydrolyzed to yield this compound, D-galactose, and D-sorbitol.

-

Crystallization: this compound is crystallized from the resulting syrup by the addition of ethanol.

Logical Relationships of this compound

The following diagram illustrates the structural relationship between this compound and D-Glucose, as well as a simplified pathway for its synthesis from lactitol.

Biological Activity and Potential Applications

Preliminary research suggests that this compound possesses several interesting biological properties:

-

Blood Glucose Regulation: It has been shown to have inhibitory effects on blood glucose levels and exhibits insulin-like effects.

-

Angiogenesis: this compound may have potent angiogenic effects.

-

Anti-Cancer Potential: It has been observed to inhibit nitrate reductase activity in tumor cells.

These findings indicate that this compound could be a valuable molecule for further investigation in the fields of metabolic disorders and oncology.

Conclusion

This compound is a rare sugar with intriguing biological activities. While some of its fundamental physical and chemical properties have been estimated, there remains a significant gap in the detailed quantitative data for this compound, particularly concerning its solubility, crystal structure, and the properties of its anomers. The synthesis of this compound from more common sugars like D-glucose or from precursors like lactitol provides a pathway for obtaining this molecule for further study. The continued investigation into the precise physicochemical characteristics and biological mechanisms of this compound is crucial for unlocking its full potential in research and therapeutic applications.

References

- 1. X-ray crystallographic structures of D-xylose isomerase-substrate complexes position the substrate and provide evidence for metal movement during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4205-23-6 | MG00249 | Biosynth [biosynth.com]

- 3. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

D-Gulose: A Comprehensive Technical Guide on the Rare Sugar's Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a rare aldohexose sugar, holds a unique position in the history of carbohydrate chemistry. Its significance stems not from its natural abundance, which is remarkably scarce, but from its pivotal role in the elucidation of the stereochemistry of glucose by the Nobel laureate Emil Fischer. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the chemical and enzymatic methodologies for its synthesis. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of relevant chemical synthesis pathways and a conceptual framework for potential biological signaling, rendered in the DOT language for clarity and reproducibility. While research into the specific biological functions of this compound is still emerging, this document consolidates the current knowledge to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and metabolic science.

Discovery and Historical Significance

A Key Player in the Elucidation of Glucose Stereochemistry

The history of this compound is intrinsically linked to the groundbreaking work of Emil Fischer in the late 19th century on the structure and configuration of sugars.[1][2][3] Fischer's systematic investigation of the 16 possible aldohexose stereoisomers was a monumental task that ultimately led to his 1902 Nobel Prize in Chemistry.[1][3] this compound, and its enantiomer L-Gulose, were critical pieces in solving the complex puzzle of glucose's stereochemical identity.

The "Fischer proof" of the configuration of D-glucose relied on a series of elegant chemical transformations and logical deductions. A key experiment involved the oxidation of both D-glucose and another hexose, which was identified as L-gulose, to their corresponding dicarboxylic acids (aldaric acids). Fischer demonstrated that both D-glucose and L-gulose, upon oxidation with nitric acid, yielded the same aldaric acid, D-glucaric acid. This finding was crucial in establishing the relative stereochemistry at carbons 2, 3, 4, and 5 of D-glucose. The fact that two different sugars could give the same aldaric acid upon oxidation revealed important symmetrical properties of the molecular structures.

The Kiliani-Fischer Synthesis: A Gateway to Rare Sugars

The primary method for the synthesis of this compound in Fischer's time, and for many years after, was the Kiliani-Fischer synthesis. This method allows for the elongation of the carbon chain of an aldose by one carbon atom. Starting from a five-carbon aldopentose, D-xylose, the Kiliani-Fischer synthesis yields a mixture of two epimeric aldohexoses: this compound and D-idose. This process involves the addition of cyanide to the aldehyde group of the starting sugar, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid, which is then reduced to a new aldehyde group. The non-stereospecific nature of the initial cyanide addition results in the formation of two epimers at the new chiral center (C2).

Synthesis of this compound

Chemical Synthesis: The Kiliani-Fischer Reaction

The Kiliani-Fischer synthesis remains a classic method for the preparation of this compound from D-xylose. While it has historical significance, its practical application is often limited by the use of toxic reagents and relatively low yields, which are generally around 30% for the overall process.

Experimental Protocol: Kiliani-Fischer Synthesis of this compound from D-Xylose (Generalized)

-

Cyanohydrin Formation: D-xylose is reacted with a solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN). This reaction is a nucleophilic addition to the carbonyl group of the open-chain form of D-xylose, resulting in the formation of two epimeric cyanohydrins.

-

Hydrolysis: The mixture of cyanohydrins is then hydrolyzed, typically by heating with an acid or base, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). This step yields a mixture of D-gulonic acid and D-idonic acid.

-

Lactonization: The aldonic acids are often converted to their more stable lactone forms by heating, which facilitates purification.

-

Reduction: The separated lactones (or the mixture of aldonic acids) are then reduced to the corresponding aldoses. A common reducing agent used historically was sodium amalgam (Na/Hg). This step reduces the carboxylic acid group to an aldehyde, yielding a mixture of this compound and D-idose.

-

Separation: The final mixture of this compound and D-idose is then separated, typically by fractional crystallization or chromatography.

Chemo-enzymatic Synthesis: A Modern Approach

More recently, chemo-enzymatic methods have been developed to produce this compound from more readily available starting materials, offering a potentially more efficient and environmentally friendly alternative to traditional chemical synthesis. One such method utilizes the disaccharide lactitol.

Experimental Protocol: Chemo-enzymatic Synthesis of this compound from Lactitol

This process involves a two-step conversion:

-

Microbial Oxidation: The bacterium Agrobacterium tumefaciens strain M31 is used to oxidize lactitol. The bacterium is cultured in a medium containing lactitol as the sole carbon source. This microbial transformation specifically oxidizes the C3 hydroxyl group of the glucose moiety in lactitol to a ketone, forming 3-ketolactitol.

-

Chemical Reduction and Hydrolysis:

-

The resulting 3-ketolactitol is then chemically reduced. This reduction is not stereospecific and yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

-

This mixture is subsequently hydrolyzed with an acid (e.g., HCl), which cleaves the glycosidic bond to release the monosaccharides. The final products are this compound, D-galactose, and D-sorbitol.

-

This compound can then be isolated from the mixture through chromatographic techniques.

-

Quantitative Data on Synthesis

| Synthesis Method | Starting Material | Key Reagents/Enzymes | Reported Yield | Reference(s) |

| Kiliani-Fischer Synthesis | D-Xylose | NaCN/HCN, Acid/Base, Na/Hg | ~30% (overall process) | |

| Chemo-enzymatic Synthesis | Lactitol | Agrobacterium tumefaciens M31, Chemical reductant, Acid | 2.4% (actual crystal yield) |

Biological and Physiological Effects of this compound

Research on the specific biological and physiological effects of this compound is limited compared to other rare sugars like D-allose. However, some preliminary studies suggest potential bioactivities.

Potential Metabolic Effects

Some reports indicate that this compound may have inhibitory properties on blood glucose levels and exhibit insulin-like effects. It is suggested that this compound is metabolized in the liver to 5-deoxy-D-gluconic acid and subsequently to glucose.

Other Potential Bioactivities

There are also indications that this compound may possess angiogenic effects, as it was shown to increase the proliferation of pluripotent cells and the expression of growth factor β1. Furthermore, potential anti-cancer effects have been suggested, with reports of this compound inhibiting nitrate reductase activity in tumor cells and decreasing xanthine oxidase activity.

Signaling Pathways: A Conceptual Framework

Due to the scarcity of specific research on this compound's interaction with cellular signaling pathways, a definitive diagram cannot be constructed. However, as an epimer of D-glucose, it is plausible that this compound could interact with components of glucose sensing and signaling pathways, albeit likely with different affinities and downstream effects. The following diagram illustrates a simplified, conceptual glucose signaling pathway in a mammalian cell, which can serve as a framework for future investigations into the effects of this compound. It is important to note that the specific interactions of this compound with these components are currently unknown.

Conclusion and Future Directions

This compound, a rare sugar of great historical importance, remains a molecule of interest for chemists and biochemists. While its role in the foundational work of carbohydrate chemistry is well-documented, its biological functions are still largely unexplored. The development of more efficient synthesis methods, such as the chemo-enzymatic approach, will be crucial for making this compound more accessible for research. Future studies should focus on elucidating the specific metabolic fate of this compound in various cell types and organisms, and on identifying its molecular targets and its effects on cellular signaling pathways. Such research could uncover novel therapeutic applications for this historically significant rare sugar.

References

The Significance of D-Gulose in Glycobiology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a rare aldohexose sugar, is emerging as a molecule of significant interest within the field of glycobiology. As a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, its unique stereochemistry confers distinct biological properties that differentiate it from more abundant monosaccharides.[1] While research into this compound is still in its nascent stages compared to its common counterparts like D-glucose, preliminary findings suggest its potential as a modulator of key biological processes, including glycemic control and cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, known biological activities with available quantitative data, and detailed experimental protocols. Furthermore, it explores potential signaling pathways that may be influenced by this compound, offering a roadmap for future research and drug development endeavors.

Introduction to this compound

This compound is a monosaccharide that is infrequently found in nature but has been identified in certain archaea, bacteria, and eukaryotes.[1] Unlike D-glucose, it is not fermentable by yeast.[1] Its rarity has historically limited its study, but advancements in enzymatic and chemical synthesis are making it more accessible for research. The growing interest in "rare sugars" for therapeutic and biotechnological applications has brought this compound into focus, with early studies indicating its potential to influence physiological pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₆ | --INVALID-LINK-- |

| Molar Mass | 180.156 g/mol | --INVALID-LINK-- |

| Appearance | Exists as a syrup; crystalline form is β-D-gulopyranose | [1] |

| Solubility | Soluble in water, slightly soluble in methanol | [1] |

| IUPAC Name | (2R,3R,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal | --INVALID-LINK-- |

| CAS Number | 4205-23-6 | --INVALID-LINK-- |

Synthesis of this compound

The limited natural abundance of this compound necessitates its synthesis for research purposes. Two primary methodologies are highlighted here: microbial biotransformation and chemical synthesis.

Microbial Production from Lactitol

A highly efficient method for this compound production involves the use of the bacterium Agrobacterium tumefaciens. This process utilizes the disaccharide lactitol as a starting material.

Objective: To produce this compound from lactitol via a 3-ketolactitol intermediate using Agrobacterium tumefaciens M31.

Materials:

-

Agrobacterium tumefaciens strain M31

-

Mineral salt medium

-

Lactitol

-

Tryptic Soy Broth (TSB)

-

Sucrose

-

Raney nickel catalyst

-

Hydrogen gas

-

Hydrochloric acid (HCl)

-

Ethanol

-

Ion-exchange resin (e.g., UBK555)

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Cultivation of A. tumefaciens M31:

-

Grow the M31 strain in a mineral salt medium at 30°C with 1.0% lactitol as the sole carbon source to induce the necessary enzymes.

-

For larger-scale production, cultivate M31 in TSB medium containing 1.0% sucrose.

-

-

Biotransformation of Lactitol:

-

Introduce the cultured A. tumefaciens cells into a solution containing lactitol.

-

The bacterial cells will oxidize lactitol to 3-ketolactitol, which accumulates in the supernatant.

-

-

Reduction of 3-Ketolactitol:

-

Prepare an aqueous solution of the recovered 3-ketolactitol (10-30% brix).

-

Perform hydrogenation using an activated Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure. This reduces the 3-ketolactitol to a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.

-

-

Acid Hydrolysis:

-

Hydrolyze the reduction product mixture with 0.5 N HCl at 80°C for 6 hours. This will yield a mixture of this compound, D-galactose, and D-sorbitol.

-

-

Purification of this compound:

-

Separate the monosaccharides using a one-pass chromatography system with an ion-exchange resin (e.g., UBK555, Ca²⁺ form) at 60°C, eluting with water.

-

Collect the this compound fractions.

-

-

Crystallization of this compound:

-

Concentrate the this compound fractions to a high brix value (85-90%).

-

Add twice the volume of ethanol and mix vigorously to induce crystallization.

-

The resulting crystals are β-D-gulopyranose.

-

Quantitative Data: This method has been reported to yield 2.8 kg of the keto-sugar intermediate from 4 kg of lactitol, representing a 66% yield. The theoretical productivity of this compound from lactitol is approximately 25%.

Microbial and chemical synthesis pathway for this compound from lactitol.

Biological Activities of this compound

Preliminary research suggests that this compound may exert significant biological effects, particularly in the areas of metabolic regulation and oncology.

Effects on Blood Glucose Levels

This compound has been reported to have inhibitory properties on blood glucose levels and to exhibit insulin-like effects. This suggests its potential as a therapeutic agent for conditions such as type 1 diabetes. The proposed mechanism involves its metabolism in the liver to 5-deoxy-D-gluconic acid and subsequently to glucose.

Quantitative Data: While the inhibitory effect on blood glucose is mentioned, specific quantitative data from in vivo studies, such as percentage reduction in blood glucose at given doses, are not yet widely available in peer-reviewed literature. One source mentions that the rate constant for its metabolism was determined in rat liver slices, but the specific value is not provided in the abstract.

Objective: To quantify the effect of this compound on blood glucose levels in an animal model.

Model: Streptozotocin-induced diabetic rats.

Materials:

-

This compound

-

D-Glucose standard solution

-

Streptozotocin (STZ)

-

Glucometer and test strips

-

Oral gavage needles

Methodology:

-

Induction of Diabetes: Induce diabetes in rats via intraperitoneal injection of STZ.

-

Animal Groups: Divide the diabetic rats into a control group (vehicle administration) and a treatment group (this compound administration).

-

This compound Administration: Administer this compound orally at varying doses (e.g., 100, 200, 500 mg/kg body weight).

-

Glucose Challenge: After a set period post-D-Gulose administration (e.g., 30 minutes), administer an oral glucose challenge (e.g., 2 g/kg body weight) to all animals.

-

Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: Calculate the area under the curve (AUC) for the glucose tolerance test and compare the results between the control and this compound treated groups.

Anti-Cancer Effects

This compound has also been noted for its potential anti-cancer effects. It has been shown to inhibit nitrate reductase activity and decrease xanthine oxidase activity in tumor cells.

Quantitative Data: Specific quantitative data, such as IC₅₀ values for different cancer cell lines, are not readily available in the public domain for this compound.

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Cell Lines: A panel of relevant cancer cell lines (e.g., breast, colon, lung cancer).

Materials:

-

This compound

-

Appropriate cell culture medium and supplements

-

MTT or similar cell viability reagent

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Add the MTT reagent to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Potential Signaling Pathways Modulated by this compound

While direct evidence for this compound modulating specific signaling pathways is currently limited, its structural similarity to D-glucose suggests that it may interact with pathways involved in glucose sensing and metabolism. The PI3K/Akt and MAPK pathways are central to cellular responses to glucose and are therefore prime candidates for investigation.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and glucose metabolism. Insulin signaling, which is crucial for glucose uptake and utilization, heavily relies on this pathway. Given the reported insulin-like effects of this compound, it is plausible that it may modulate PI3K/Akt signaling.

References

Thermochemical Data of D-Gulose for Reaction Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for D-Gulose, a rare aldohexose sugar. Understanding the thermodynamic properties of this compound is crucial for its application in reaction modeling, particularly in the fields of drug development and biotechnology where it may serve as a chiral precursor or a carbohydrate-based therapeutic. This document summarizes the known quantitative data, outlines the experimental protocols for determining these properties, and provides a logical workflow for thermochemical analysis.

Quantitative Thermochemical Data

Thermochemical data for this compound is sparse in the available scientific literature. The primary experimentally determined value is its enthalpy of combustion. Other key thermodynamic properties, such as the standard enthalpy of formation, have been calculated from this value. To date, no experimental data for the heat capacity or standard entropy of this compound has been found in publicly accessible databases.

Table 1: Thermochemical Properties of this compound (Solid Phase)

| Property | Symbol | Value | Units | Method | Reference |

| Enthalpy of Combustion (Standard) | ΔcH° | -2817.3 | kJ/mol | Combustion Calorimetry | Emery and Benedict, 1911[1] |

| Enthalpy of Formation (Standard) | ΔfH° | -1258.7 | kJ/mol | Calculation from ΔcH° | NIST[1] |

Note: The standard enthalpy of formation was calculated by the National Institute of Standards and Technology (NIST) based on the experimental enthalpy of combustion.[1]

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies used to determine the thermochemical properties of carbohydrates like this compound. While the specific protocol for the 1911 determination of this compound's enthalpy of combustion is not detailed in the original publication, the principles of bomb calorimetry remain the standard.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion of a solid carbohydrate is experimentally determined using a bomb calorimeter.[2][3]

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen under pressure. The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. By measuring the temperature increase of the water, the heat of combustion can be calculated.

Apparatus:

-

Bomb calorimeter (including the bomb, a water bucket, a stirrer, and a high-precision thermometer)

-

Oxygen cylinder with a pressure gauge

-

Pellet press

-

Fuse wire

-

Analytical balance

Procedure:

-

A pellet of the carbohydrate of a precisely known mass (typically around 1 gram) is prepared.

-

The pellet is placed in the crucible inside the bomb. A fuse wire of known length and material is attached to the ignition circuit, with the wire in contact with the pellet.

-

A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.

-

The bomb is submerged in a known mass of water in the calorimeter's bucket. The water is continuously stirred to ensure a uniform temperature.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The final temperature is corrected for any heat exchange with the surroundings.

-

The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Determination of Heat Capacity

The heat capacity of a solid carbohydrate can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Principle of Adiabatic Calorimetry: The sample is heated by a known amount of electrical energy in a calorimeter that is thermally isolated from its surroundings. The resulting temperature increase is measured, allowing for the calculation of the heat capacity at that temperature.

Apparatus:

-

Adiabatic calorimeter

-

Heater with a known power output

-

High-precision thermometer

-

Vacuum system to maintain adiabatic conditions

Procedure:

-

A known mass of the carbohydrate sample is placed in the calorimeter vessel.

-

The calorimeter is cooled to the desired starting temperature (often close to absolute zero to obtain data over a wide range).

-

A known amount of electrical energy is supplied to the heater for a specific duration, and the temperature of the sample is recorded.

-

The heat capacity is calculated from the energy input and the measured temperature change.

-

This process is repeated at different temperatures to obtain the heat capacity as a function of temperature.

Principle of Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Apparatus:

-

Differential Scanning Calorimeter

-

Sample and reference pans

-

Controlled heating/cooling system

Procedure:

-

A small, known mass of the carbohydrate is sealed in a sample pan. An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The DSC instrument measures the difference in heat flow to the sample and the reference. This difference is proportional to the sample's heat capacity.

Determination of Entropy

The standard entropy of a substance is not measured directly but is calculated from heat capacity data obtained down to a very low temperature, based on the Third Law of Thermodynamics.

Principle: The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The entropy at a given temperature (T) can be calculated by integrating the heat capacity divided by the temperature from 0 K to T.

Calculation: The standard molar entropy (S°) at a standard temperature (e.g., 298.15 K) is calculated using the following integral:

S°(T) = ∫0T (Cp/T') dT'

where Cp is the molar heat capacity at constant pressure and T' is the temperature.

Procedure:

-

The heat capacity (Cp) of the carbohydrate is measured as a function of temperature from as close to 0 K as possible up to the desired temperature using an adiabatic calorimeter.

-

For temperatures very close to 0 K where measurements are not feasible, the Debye extrapolation (Cp = aT3, where 'a' is a constant) is often used.

-

The entropy is then calculated by numerically integrating the experimental Cp/T data from 0 K to the desired temperature.

-

If the substance undergoes any phase transitions (e.g., melting), the entropy change of the transition (ΔStrs = ΔHtrs/Ttrs) must also be added to the total entropy.

Visualizations

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of a carbohydrate such as this compound.

Caption: Workflow for experimental thermochemical analysis of this compound.

Conclusion and Future Directions

The available experimental thermochemical data for this compound is currently limited to its enthalpy of combustion, from which the standard enthalpy of formation has been calculated. There is a clear need for experimental determination of the heat capacity and standard entropy of this compound to provide a more complete thermodynamic profile for this rare sugar. Such data would be invaluable for accurate reaction modeling in various scientific and industrial applications.

In the absence of experimental data, computational chemistry methods, such as ab initio calculations, could provide reliable estimates for the heat capacity and entropy of this compound. These computational studies, validated against the known data for other hexoses, would be a valuable avenue for future research.

References

Navigating the Conformational Landscape of D-Gulose in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Gulose, a C3 epimer of D-glucose, is an aldohexose of significant interest in various biochemical and pharmaceutical contexts. Understanding its conformational behavior in solution is paramount for predicting its reactivity, biological activity, and interaction with enzymes and receptors. This technical guide provides a comprehensive overview of the equilibrium between the open-chain and cyclic forms of this compound in aqueous solution. While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide outlines the fundamental principles of its conformational analysis, details the experimental protocols for determining its anomeric and tautomeric distribution, and presents the available spectroscopic data.

Introduction: The Dynamic Nature of Monosaccharides in Solution

Monosaccharides with five or more carbons, including this compound, exist in solution not as single, static structures, but as a dynamic equilibrium of various isomers. This equilibrium, known as mutarotation, involves the interconversion between the open-chain aldehyde or ketone form and various cyclic hemiacetal or hemiketal forms. The cyclic forms are predominantly five-membered rings (furanoses) or six-membered rings (pyranoses). Each of these ring structures can exist as two anomers, designated α and β, which differ in the stereochemistry at the anomeric carbon (C1 for aldoses).

The relative proportions of these different forms at equilibrium are dictated by their thermodynamic stability, which is influenced by factors such as steric hindrance, stereoelectronic effects (like the anomeric effect), and solvation. For most aldohexoses in aqueous solution, the pyranose forms are the most abundant due to the stability of the chair conformation, which minimizes steric strain.

Conformational Equilibrium of this compound

In an aqueous solution, this compound is expected to exist as an equilibrium mixture of its open-chain aldehyde form and at least four cyclic isomers: α-D-gulopyranose, β-D-gulopyranose, α-D-gulofuranose, and β-D-gulofuranose.

Due to the axial hydroxyl group at C3 in its most stable chair conformation, this compound is generally less stable than its epimer, D-glucose. This inherent instability might influence the equilibrium distribution of its anomers, potentially leading to a different ratio of pyranose to furanose forms or a higher proportion of the open-chain form compared to D-glucose. However, without direct experimental evidence, these remain theoretical considerations.

Quantitative Data Presentation

| Form | Anomer | Ring Size | Percentage in Solution (for D-Glucose) |

| Cyclic | α-Pyranose | 6-membered | ~36% |

| Cyclic | β-Pyranose | 6-membered | ~64% |

| Cyclic | α-Furanose | 5-membered | <1% |

| Cyclic | β-Furanose | 5-membered | <1% |

| Open-Chain | Aldehyde | - | <0.02% |

Table 1: Anomeric and Tautomeric Equilibrium of D-Glucose in D₂O.

While a comprehensive quantitative breakdown for this compound is unavailable, ¹³C NMR spectroscopy has been used to identify the chemical shifts of the major pyranose anomers, confirming their presence in solution.

| Anomer | C1 | C2 | C3 | C4 | C5 | C6 |

| α-pyranose | 94.4 | 66.3 | 72.4 | 71.0 | 68.0 | 62.5 |

| β-pyranose | 95.4 | 70.7 | 72.8 | 71.0 | 75.3 | 62.6 |

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound Pyranose Anomers in D₂O.

Experimental Protocols

The determination of the anomeric and tautomeric equilibrium of a monosaccharide is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following is a detailed methodology for the analysis of this compound.

Sample Preparation

-

Dissolution: Dissolve a precisely weighed amount of this compound (typically 10-50 mg) in a known volume (e.g., 0.6 mL) of deuterium oxide (D₂O, 99.9 atom % D). The use of D₂O is crucial to avoid a large, interfering solvent signal in ¹H NMR.

-

Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure that the anomeric equilibrium (mutarotation) is reached.

-

Internal Standard: For quantitative analysis, a known concentration of an internal standard (e.g., trimethylsilyl propionate (TSP) or a non-reactive compound with a known number of protons) can be added.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration, and a spectral width that encompasses all expected proton signals.

-

The anomeric protons (H1) of the different isomers typically resonate in a distinct region (around 4.5-5.5 ppm) and are well-separated, allowing for their integration.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. This provides information on the number of different carbon environments.

-

The anomeric carbons (C1) also resonate in a characteristic downfield region (around 90-100 ppm).

-

-

2D NMR Spectroscopy:

-

To aid in the definitive assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Data Analysis and Quantification

-

Signal Assignment: Identify and assign the NMR signals corresponding to each isomer (α/β-pyranose, α/β-furanose, and potentially the open-chain aldehyde). The anomeric proton and carbon signals are typically the starting point for these assignments.

-

Integration: In the ¹H NMR spectrum, carefully integrate the signals of the anomeric protons for each distinct isomer.

-

Calculation of Proportions: The relative percentage of each isomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals, multiplied by 100.

Conclusion and Future Perspectives

The conformational landscape of this compound in solution is a critical aspect of its chemistry and biology. While it is understood to exist in a dynamic equilibrium between its open-chain and various cyclic forms, precise quantitative data on the distribution of these isomers is currently lacking in the scientific literature. The experimental protocols outlined in this guide, centered around NMR spectroscopy, provide a robust framework for researchers to elucidate this equilibrium. Further studies are warranted to fully characterize the solution-state behavior of this compound, which will undoubtedly contribute to a deeper understanding of its role in biological systems and its potential applications in drug development. Such data would be invaluable for computational modeling of this compound-containing molecules and for the rational design of novel therapeutics.

The Solubility Profile of D-Gulose: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of D-Gulose in various aqueous and organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a generalized workflow for these procedures.

Introduction to this compound

This compound is a rare aldohexose monosaccharide, an epimer of D-galactose at C3. Its relative scarcity in nature has limited extensive characterization compared to more common sugars like D-glucose. However, as interest in rare sugars for applications in glycobiology, functional foods, and pharmaceuticals grows, understanding their fundamental physicochemical properties, such as solubility, becomes increasingly critical for formulation, synthesis, and purification processes.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following tables summarize the known values for this compound in aqueous solutions. For comparative purposes, data for the closely related and extensively studied isomer, D-Glucose, is also provided in separate tables.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molar Concentration (mol/L) |

| 20 | 47.9 | 2.66 |

| 30 | 54.6 | 3.03 |

Data converted from mg/L as reported in the literature.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Qualitative Solubility |

| Methanol | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Comparative Data: D-Glucose Solubility

For context, the solubility of D-Glucose, a structural isomer of this compound, is well-documented and presented below. While indicative of the behavior of a hexose, these values should not be used as a direct substitute for this compound.

Table 3: Quantitative Solubility of D-Glucose in Aqueous and Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | ~91 g/100 mL[1] |

| Ethanol | Room Temperature | ~0.3 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ~30 mg/mL |

| Dimethylformamide (DMF) | Room Temperature | ~20 mg/mL |

Experimental Protocols for Solubility Determination

While specific experimental protocols for this compound are not widely published, a generalized methodology for determining the solubility of monosaccharides can be reliably applied. The following protocol is a composite of standard methods, including the shake-flask method, coupled with modern analytical techniques for quantification.

General Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., ultrapure water, HPLC-grade methanol)

-

Thermostatically controlled shaking incubator or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC with Refractive Index Detector (RI) or Evaporative Light Scattering Detector (ELSD), or a calibrated refractometer).

3.1.2. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to the desired constant temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to rest in the incubator for a period (e.g., 1-2 hours) to allow the excess solid to sediment. For more rapid and effective separation, centrifugation in a temperature-controlled centrifuge is recommended.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method. HPLC-RI is a common and reliable method for quantifying non-chromophoric compounds like sugars.

-